molecular formula C19H17N3O3S B11375496 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11375496
M. Wt: 367.4 g/mol
InChI Key: RBUKAYIISWKOPS-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group, a thiadiazole ring, and a prop-2-en-1-yloxybenzamide moiety. It has garnered interest in scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C19H17N3O3S/c1-3-12-25-16-10-6-14(7-11-16)18(23)21-19-20-17(22-26-19)13-4-8-15(24-2)9-5-13/h3-11H,1,12H2,2H3,(H,20,21,22,23)

InChI Key

RBUKAYIISWKOPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and cellular functions.

Comparison with Similar Compounds

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide can be compared with other thiadiazole derivatives:

Biological Activity

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S with a molecular weight of approximately 372.39 g/mol. The structure features a thiadiazole ring, which is known for its pharmacological significance.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Study: VEGFR-2 Inhibition
A study demonstrated that benzamide analogues containing the thiadiazole moiety promoted apoptosis by increasing BAX expression and decreasing Bcl-2 levels significantly. The binding affinities of these compounds to VEGFR-2 were confirmed through molecular docking studies, indicating their potential as anticancer agents targeting angiogenesis .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
18aMCF-70.17VEGFR-2 inhibition
18cHeLa0.19Apoptosis induction
18eSK-MEL-20.08BAX/Bcl-2 modulation

2. Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Study Findings:
In vitro tests indicated that these compounds inhibit the growth of various microbial strains by disrupting bacterial lipid biosynthesis and cellular functions .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicrobial Strain TestedZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CC. albicans18

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • VEGFR-2 Inhibition: This receptor is crucial in tumor angiogenesis. By inhibiting VEGFR-2, the compound may prevent tumor growth and metastasis.
  • Apoptosis Induction: The modulation of apoptotic pathways via BAX and Bcl-2 suggests that this compound can trigger programmed cell death in cancer cells.

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